molecular formula C21H19BrN2O5 B4981481 (5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B4981481
M. Wt: 459.3 g/mol
InChI Key: KELHPDDQCWEPGJ-RIYZIHGNSA-N
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Description

(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a bromo-substituted phenyl ring and a diazinane trione core

Properties

IUPAC Name

(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O5/c1-11-5-6-12(2)16(7-11)24-20(26)14(19(25)23-21(24)27)8-13-9-15(22)18(29-4)17(10-13)28-3/h5-10H,1-4H3,(H,23,25,27)/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELHPDDQCWEPGJ-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OC)OC)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OC)OC)/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is the condensation reaction between a bromo-dimethoxybenzaldehyde and a diazinane trione derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. For example, the use of toluene as a solvent and a ruthenium-based catalyst has been reported to be effective in similar synthetic processes .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or other substituted derivatives.

Scientific Research Applications

(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione is unique due to its combination of a bromo-substituted phenyl ring and a diazinane trione core, which imparts distinct chemical and biological properties not commonly found in other similar compounds.

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